molecular formula C12H10BrN B1595865 2-Bromo-4-phenylaniline CAS No. 41738-70-9

2-Bromo-4-phenylaniline

Cat. No. B1595865
Key on ui cas rn: 41738-70-9
M. Wt: 248.12 g/mol
InChI Key: NUMYOKLDZQAXAJ-UHFFFAOYSA-N
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Patent
US07592373B2

Procedure details

A solution of 7.3 g (29.4 mmol) of 3-bromobiphenyl-4-ylamine in 120 mL of acetic acid is mixed with 6 mL of concentrated hydrochloric acid at ambient temperature, cooled to 15° C., and stirred for 30 minutes. A solution of 2 g (28.9 mmol) of sodium nitrite in 7 mL of water is slowly added dropwise to this reaction mixture at 15° C. and stirred for 30 minutes. Then at 5° C., a solution of 5.4 g (32.5 mmol) of potassium iodide in 28 mL of water is slowly added dropwise and the mixture is stirred. After 30 minutes, 2.95 g of sodium thiosulfate is added and the mixture is stirred for a further 30 minutes. Then the reaction mixture is evaporated down and combined with water/ethyl acetate. The aqueous phase is again extracted with ethyl acetate, the combined aqueous phases are extracted once with water and dried over sodium sulfate. The purification is carried out by column chromatography on silica gel (eluant: petroleum ether). Yield: 6.6 g (85% of theory); C12H8BrI (M=359.00); calc.: molecular ion peak (M)+: 358/360 (Br); found: molecular ion peak (M)+: 358/360 (Br).
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
solvent
Reaction Step Two
Quantity
5.4 g
Type
reactant
Reaction Step Three
Name
Quantity
28 mL
Type
solvent
Reaction Step Three
Name
sodium thiosulfate
Quantity
2.95 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:5]=[CH:6][C:7]=1[NH2:8].Cl.N([O-])=O.[Na+].[I-:20].[K+].S([O-])([O-])(=O)=S.[Na+].[Na+]>C(O)(=O)C.O>[I:20][C:2]1[CH:3]=[C:4]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:5]=[CH:6][C:7]=1[NH2:8] |f:2.3,4.5,6.7.8|

Inputs

Step One
Name
Quantity
7.3 g
Type
reactant
Smiles
BrC=1C=C(C=CC1N)C1=CC=CC=C1
Name
Quantity
6 mL
Type
reactant
Smiles
Cl
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
7 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
5.4 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
28 mL
Type
solvent
Smiles
O
Step Four
Name
sodium thiosulfate
Quantity
2.95 g
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
the mixture is stirred
WAIT
Type
WAIT
Details
After 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
the mixture is stirred for a further 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Then the reaction mixture is evaporated down
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is again extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
the combined aqueous phases are extracted once with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The purification

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
IC=1C=C(C=CC1N)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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